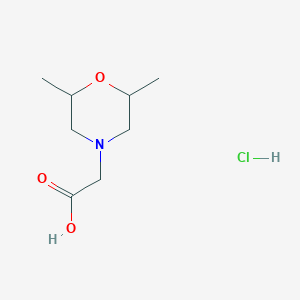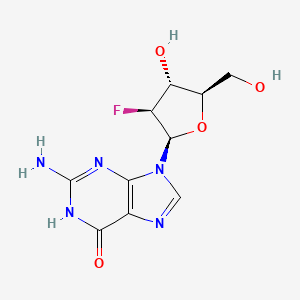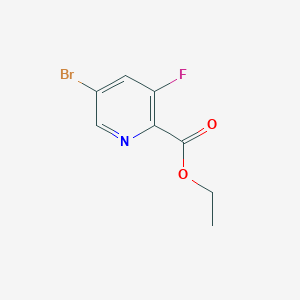
Benzyltrimethylammonium tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltrimethylammonium tribromide is a chemical compound with the molecular formula C10H16Br3N. It is known for its role as a brominating agent and a mild oxidizing agent for various functional groups. The compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite and hydrogen bromide. The reaction is typically carried out in a mixed solvent of water and dichloromethane under ice bath cooling. The organic layer is separated, dried with anhydrous magnesium sulfate, and the solvent is evaporated to obtain the crystalline product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyltrimethylammonium tribromide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent for diols, converting them into carbonyl compounds.
Substitution: It can brominate aromatic compounds, introducing bromine atoms into the aromatic ring.
Common Reagents and Conditions
Common reagents used with this compound include:
Diols: For oxidation reactions.
Aromatic compounds: For bromination reactions.
Acetic acid-water mixture: As a solvent for oxidation reactions.
Major Products Formed
Carbonyl compounds: From the oxidation of diols.
Brominated aromatic compounds: From the bromination of aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzyltrimethylammonium tribromide has several scientific research applications:
Chemistry: Used as a brominating and oxidizing agent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of benzyltrimethylammonium tribromide involves the tribromide ion as the reactive oxidizing species. In oxidation reactions, it converts diols into carbonyl compounds through glycol bond fission. For aromatic bromination, it introduces bromine atoms into the aromatic ring, forming brominated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltrimethylammonium bromide: Used as a starting material for various chemical reactions.
Benzyltributylammonium bromide: Another brominating agent with similar applications.
Benzyltriethylammonium chloride: Used in organic synthesis for similar purposes.
Uniqueness
Benzyltrimethylammonium tribromide is unique due to its ability to act as both a brominating and oxidizing agent, making it versatile for various chemical transformations. Its specific reactivity with diols and aromatic compounds sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C30H48Br3N3 |
|---|---|
Molekulargewicht |
690.4 g/mol |
IUPAC-Name |
benzyl(trimethyl)azanium;tribromide |
InChI |
InChI=1S/3C10H16N.3BrH/c3*1-11(2,3)9-10-7-5-4-6-8-10;;;/h3*4-8H,9H2,1-3H3;3*1H/q3*+1;;;/p-3 |
InChI-Schlüssel |
KTLFENNEPHBKJD-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Tert-butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8807848.png)
![Ethyl 5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B8807870.png)


